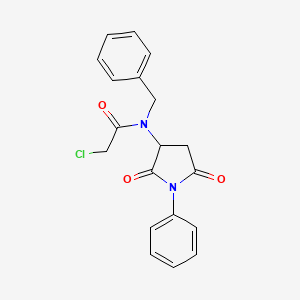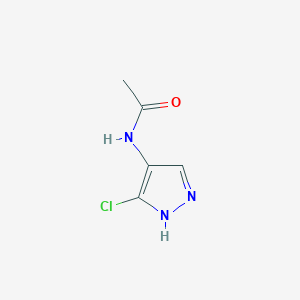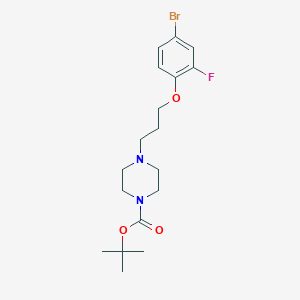![molecular formula C11H18N5O13P3S B1458670 [[(2R,3S,4R,5R)-5-(2-amino-6-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate CAS No. 70318-62-6](/img/structure/B1458670.png)
[[(2R,3S,4R,5R)-5-(2-amino-6-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[[(2R,3S,4R,5R)-5-(2-amino-6-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate is a compound with the molecular formula C11H18N5O13P3S and a molecular weight of 553.28 g/mol. It is a derivative of thioguanosine, a thiopurine nucleoside analog, which has been studied for its potential therapeutic applications, particularly in the treatment of certain cancers and immunological disorders .
Preparation Methods
The synthesis of [[(2R,3S,4R,5R)-5-(2-amino-6-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves several steps. One common synthetic route includes the derivatization of 6-thioguanosine monophosphate (6-TGMP) with specific functional groups to enhance its bioactivity and stability . The reaction conditions typically involve the use of protecting groups, coupling reagents, and purification techniques such as chromatography to isolate the desired product .
This includes the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
[[(2R,3S,4R,5R)-5-(2-amino-6-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while reduction can yield the corresponding thiol . Substitution reactions can introduce different functional groups, potentially altering the compound’s biological activity .
Scientific Research Applications
Chemistry: It serves as a model compound for studying nucleoside analogs and their reactivity.
Biology: It is used in research to understand the mechanisms of nucleoside metabolism and its effects on cellular processes.
Medicine: The compound has shown promise in the treatment of certain cancers, particularly those resistant to traditional thiopurine therapies.
Mechanism of Action
The mechanism of action of [[(2R,3S,4R,5R)-5-(2-amino-6-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves its conversion to active metabolites within the cell. These metabolites, such as thioguanosine triphosphate (TGTP), are incorporated into DNA and RNA, leading to disruptions in nucleic acid synthesis and function . This results in cytotoxic effects, particularly in rapidly dividing cells, making it effective against certain cancers .
The compound also inhibits the activity of specific enzymes and signaling pathways, such as the Rac1 GTPase, which plays a role in cell proliferation and survival . This inhibition contributes to its immunosuppressive and anticancer effects .
Comparison with Similar Compounds
Similar compounds to [[(2R,3S,4R,5R)-5-(2-amino-6-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate include other thiopurine nucleoside analogs such as 6-thioguanine, 6-mercaptopurine, and azathioprine . These compounds share similar mechanisms of action and therapeutic applications but differ in their metabolic pathways and toxicity profiles .
6-Thioguanine: Requires activation by hypoxanthine-guanine phosphoribosyl transferase (HGPRT) to form active metabolites.
6-Mercaptopurine: Undergoes multiple enzymatic conversions to form active thioguanine nucleotides.
Azathioprine: A prodrug that is converted to 6-mercaptopurine in the body.
The uniqueness of this compound lies in its specific modifications, which may enhance its stability, bioavailability, and therapeutic efficacy compared to other thiopurine analogs .
Properties
CAS No. |
70318-62-6 |
|---|---|
Molecular Formula |
C11H18N5O13P3S |
Molecular Weight |
553.28 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2-amino-6-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H18N5O13P3S/c1-33-9-5-8(14-11(12)15-9)16(3-13-5)10-7(18)6(17)4(27-10)2-26-31(22,23)29-32(24,25)28-30(19,20)21/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
OEADSCLLOMTXGV-KQYNXXCUSA-N |
SMILES |
CSC1=NC(=NC2=C1N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Isomeric SMILES |
CSC1=NC(=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Canonical SMILES |
CSC1=NC(=NC2=C1N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1458591.png)
![N-Benzyl-2-chloro-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide](/img/structure/B1458593.png)

![Methyl 4-[(4-methylphenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1458597.png)








